SR 11302

Übersicht

Beschreibung

SR 11302 ist eine Retinoidverbindung, die für ihre Fähigkeit bekannt ist, den Aktivatorprotein-1 (AP-1)-Transkriptionsfaktor zu hemmen. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Krebsforschung und Zellbiologie, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von All-trans-Retinsäure umfassen. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, wird die Verbindung in der Regel in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess umfasst mehrere Schritte der Reinigung und Charakterisierung, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu erreichen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte werden häufig mit Techniken wie Kernmagnetresonanz (NMR)-Spektroskopie und Massenspektrometrie charakterisiert .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: Die Verbindung hat in Lungenkrebsmodellen ein Potenzial zur Reduzierung der Bildung metastatischer Läsionen gezeigt.

Zellbiologie: This compound wird verwendet, um die Rolle von AP-1 bei der Zelldifferenzierung, Proliferation und Apoptose zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität des Aktivatorprotein-1 (AP-1)-Transkriptionsfaktors spezifisch hemmt. AP-1 spielt eine entscheidende Rolle bei der Regulierung der Genexpression, die mit Zelldifferenzierung, Proliferation und Apoptose zusammenhängt . Durch die Hemmung von AP-1 kann this compound diese zellulären Prozesse modulieren und die Expression von Genen reduzieren, die an der Tumorprogression und Metastasierung beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SR 11302 is synthesized through a series of chemical reactions involving the modification of all-trans-retinoic acid. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

SR 11302 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

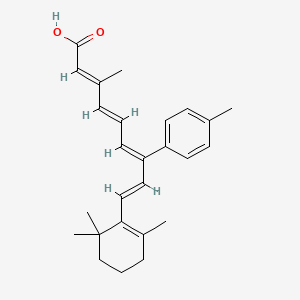

- Chemical Name : (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid

- Molecular Formula : C26H32O2

- Purity : ≥95% .

Lung Cancer Treatment

A significant body of research has focused on the application of this compound in lung cancer models. In a study using an ex vivo 4D lung cancer model, this compound was shown to reduce metastatic lesion formation significantly across various human lung cancer cell lines (A549, H1299, H460). The treatment resulted in fewer circulating tumor cells (CTCs) and metastatic lesions compared to untreated controls .

Key Findings :

- Reduced Metastatic Lesion Formation : this compound treatment led to a statistically significant decrease in the number of metastatic lesions (p-values ranging from 0.004 to 0.009) over time .

- Impact on CTC Viability : Treated CTCs exhibited lower viability compared to untreated controls, indicating a potential mechanism for reducing metastasis .

Inhibition of Tumor Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines beyond lung cancer. For instance:

- HeLa Cells : Demonstrated reduced proliferation rates when treated with this compound.

- T-47D and Calu-6 Cells : Also showed significant inhibition of growth .

Case Study 1: Lung Cancer Metastasis

In a controlled experiment involving human lung cancer cell lines, researchers treated cells with this compound and monitored changes in metastatic behavior over a period of 20 days. The results indicated a consistent pattern of reduced metastatic lesions in treated groups compared to controls.

| Time Point | Control Lesions | This compound Treated Lesions | p-value |

|---|---|---|---|

| Day 10 | High | Moderate | 0.59 |

| Day 15 | Higher | Low | 0.006 |

| Day 20 | Highest | Significantly Lower | 0.004 |

This data highlights the compound's efficacy in mitigating tumor spread without adversely affecting primary tumor growth .

Case Study 2: Hepatoma Cells

In another study focusing on HepG2 hepatoma cells, this compound was found to protect against deregulation caused by bile acids. The inhibition of AP-1 activity resulted in decreased expression levels of NOS-3, showcasing its protective role against liver cancer progression .

Wirkmechanismus

SR 11302 exerts its effects by specifically inhibiting the activity of the activator protein-1 (AP-1) transcription factor. AP-1 plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis . By inhibiting AP-1, this compound can modulate these cellular processes and reduce the expression of genes involved in tumor progression and metastasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

All-trans-Retinsäure: Die Stammverbindung von SR 11302, bekannt für ihre Rolle bei der Regulierung der Genexpression über Retinsäure-Rezeptoren.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner selektiven Hemmung von AP-1, ohne Retinsäure-Rezeptoren (RARs) oder Retinoid-X-Rezeptoren (RXRs) zu aktivieren. Diese selektive Hemmung macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von AP-1 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapeutika .

Biologische Aktivität

SR 11302 is a synthetic retinoid and a selective inhibitor of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential antitumor effects, particularly in cancer research.

Inhibition of AP-1 Activity

this compound specifically inhibits AP-1 activity without activating retinoic acid receptors (RARs) or retinoid X receptors (RXRs), which distinguishes it from other retinoids. Its mechanism primarily involves blocking the transcriptional activity of AP-1, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Antitumor Effects

-

Cell Line Studies

This compound has demonstrated significant inhibitory effects on various cancer cell lines: -

Metastatic Lesion Formation

In an ex vivo 4D lung cancer model, treatment with this compound resulted in significantly fewer metastatic lesions compared to untreated controls. Specifically, when human lung cancer cell lines (H1299, H460, A549) were treated with this compound at a concentration of 1 μM, there was a notable reduction in circulating tumor cells (CTCs) and metastatic site tumor cells . The statistical significance of these findings is summarized in Table 1.

| Cell Line | Treatment | Metastatic Lesion Reduction | p-value |

|---|---|---|---|

| H1299 | This compound | Significant | 0.009 |

| A549 | This compound | Significant | 0.01 |

| H460 | This compound | Significant | 0.02 |

- In Vivo Studies

In AP-1-luciferase transgenic mouse models, this compound effectively inhibited both AP-1 activation and tumor formation induced by carcinogens such as DMBA and TPA. This suggests that the antitumor effects observed are not limited to cell culture but extend to more complex biological systems .

Study on Hepatoma Cells

A study highlighted the protective effects of this compound against cytotoxicity in HepG2 hepatoma cells induced by bile acids. The inhibition of AP-1 activity led to increased expression of nitric oxide synthase (NOS-3), suggesting a potential therapeutic role in liver-related pathologies .

Head and Neck Squamous Cell Carcinoma

Another investigation into head and neck squamous cell carcinoma (HNSCC) revealed that administration of this compound significantly suppressed tumor growth and lymph node metastasis in patient-derived xenograft models. This reinforces the compound's potential utility in treating aggressive cancers .

Summary of Biological Activity

This compound stands out as a promising candidate for cancer therapy due to its selective inhibition of AP-1 without activating RARs or RXRs. Its ability to reduce tumor cell proliferation across various cancer types and inhibit metastatic lesion formation positions it as a significant player in oncological research.

Eigenschaften

IUPAC Name |

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANARBNMTXCDM-DKOHIBGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.